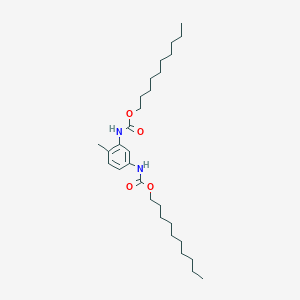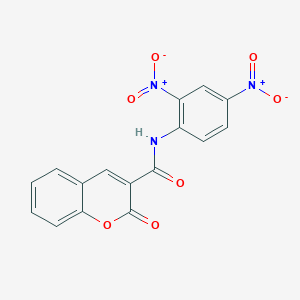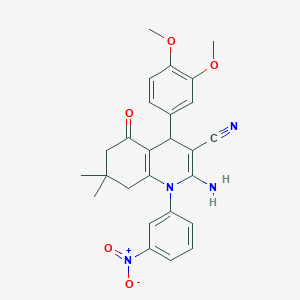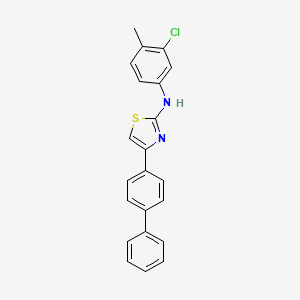
Didecyl (4-methyl-1,3-phenylene)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is a synthetic organic compound belonging to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by its decyl and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE typically involves the reaction of decylamine with 5-(decyloxycarbonylamino)-2-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . Additionally, the process may be scaled up by employing larger reaction vessels and automated systems to control temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The decyl and phenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
Applications De Recherche Scientifique
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential antifungal activities.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pesticides and herbicides due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form stable complexes with amine groups, protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial . The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) Carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is unique due to its decyl and phenyl groups, which provide distinct chemical properties compared to other carbamates. Its stability and reactivity make it suitable for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
7504-97-4 |
|---|---|
Formule moléculaire |
C29H50N2O4 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |
Clé InChI |
LMSIVMAYXWIHDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)

![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11543060.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11543063.png)

![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide](/img/structure/B11543071.png)
![ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11543075.png)
![N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11543079.png)

![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)
![5-Bromo-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11543096.png)

